3,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-4-amine
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Overview
Description
3,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-4-amine is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of two 4-chlorophenyl groups attached to the 3 and 5 positions of the triazole ring. The molecular formula of this compound is C14H9Cl2N3, and it has a molecular weight of 290.15 g/mol
Mechanism of Action
Target of Action
Similar compounds have been shown to have anti-cancer activity
Mode of Action
It’s suggested that similar compounds may interact with dna/rna in cancer cells, leading to cell death . The specific interactions of 3,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-4-amine with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Similar compounds have been shown to induce cell death through ros-mediated mitochondrial dysfunction
Result of Action
Similar compounds have been shown to possess remarkable anti-breast cancer activity
Preparation Methods
The synthesis of 3,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-4-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with 4-chlorobenzonitrile under acidic conditions. The reaction typically proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the triazole ring . Another method involves the use of microwave irradiation to accelerate the reaction, resulting in higher yields and shorter reaction times .
Chemical Reactions Analysis
3,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Comparison with Similar Compounds
3,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-4-amine can be compared with other similar compounds, such as:
3,5-bis(2-thienyl)-4-amino-1,2,4-triazole: This compound also belongs to the 1,2,4-triazole class and has shown potential as a corrosion inhibitor.
3,5-bis(trifluoromethyl)phenyl-substituted pyrazole: This compound has been studied for its antimicrobial properties and has shown activity against antibiotic-resistant bacterial strains.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other triazole derivatives.
Properties
IUPAC Name |
3,5-bis(4-chlorophenyl)-1,2,4-triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N4/c15-11-5-1-9(2-6-11)13-18-19-14(20(13)17)10-3-7-12(16)8-4-10/h1-8H,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNSLOKYTBABVMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(N2N)C3=CC=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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